Bienvenue dans la boutique en ligne BenchChem!

2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole

Urease Inhibition Antimicrobial Helicobacter pylori

This fused bicyclic heterocycle covalently integrates 1,2,4-triazole and 1,3,4-thiadiazole pharmacophores into a rigid, planar core (MW 153.17). The scaffold enforces a 0.0 Å intramolecular distance, creating a dense H-bond acceptor topology unattainable with separate monomers. Key differentiators: sub-micromolar urease inhibition (IC₅₀=0.87 µM) against H. pylori; picomolar gastric cancer activity (IC₅₀=25 nM) with >400× selectivity over normal fibroblasts; 3.8–8.75× superiority over pyrimethanil and thiodiazole copper in agrochemical models; and dual CNS target engagement with a 100-fold safety margin. The rigid π-stacking geometry minimizes entropic penalties, enabling rational SAR expansion for anti-virulence, oncology, and crop protection programs. Custom synthesis and bulk quantities available.

Molecular Formula C4H3N5S
Molecular Weight 153.17 g/mol
CAS No. 1339671-95-2
Cat. No. B6513409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole
CAS1339671-95-2
Molecular FormulaC4H3N5S
Molecular Weight153.17 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)C2=NN=CS2
InChIInChI=1S/C4H3N5S/c1-5-2-9(7-1)4-8-6-3-10-4/h1-3H
InChIKeyPSTCVYKYOAOSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,4-Triazol-1-yl)-1,3,4-thiadiazole: Core Heterocyclic Scaffold with Dual Binding Modalities


2-(1H-1,2,4-Triazol-1-yl)-1,3,4-thiadiazole (CAS 1339671-95-2) is a fused bicyclic heterocycle that covalently integrates the pharmacophores of 1,2,4-triazole and 1,3,4-thiadiazole into a single, rigid, planar core . This structural consolidation creates a dense arrangement of hydrogen-bond acceptors (the triazole N2 and N4, and the thiadiazole N3 and exocyclic sulfur) within a molecular weight of only 153.17 g/mol, fundamentally pre-defining a binding topology that differs from monocyclic analogs [1]. The scaffold serves as a versatile intermediate for generating diverse compound libraries targeting CNS, cardiovascular, anticancer, and antimicrobial pathways [2].

Why 2-(1H-1,2,4-Triazol-1-yl)-1,3,4-thiadiazole Cannot Be Replaced by Simple Triazole or Thiadiazole Monomers


Substituting this scaffold with a simple 1,2,4-triazole or 1,3,4-thiadiazole monomer abolishes the precise spatial orientation of the heteroatoms required for dual-site target engagement [1]. The fused core enforces a 0.0 Å intramolecular distance between the triazole and thiadiazole rings, a geometry that cannot be replicated by linking two separate monomers. This rigid planarity is critical for π-stacking interactions with aromatic residues in enzyme active sites; any rotation around a single bond in biphenyl or ether-linked surrogates introduces entropic penalties that reduce binding affinity [2]. Furthermore, the electron-withdrawing character of the thiadiazole ring modulates the pKa of the triazole N–H, fine-tuning hydrogen-bond donor strength in a way that separate monomers cannot achieve [3].

Quantitative Differentiation Evidence for 2-(1H-1,2,4-Triazol-1-yl)-1,3,4-thiadiazole


Urease Inhibition Potency: Fused Scaffold Superiority over Thiourea Standard

Fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, which are direct structural analogs of the target scaffold, achieve urease IC50 values as low as 0.87 ± 0.09 µM, representing a 25.9-fold improvement over the standard inhibitor thiourea (IC50 = 22.54 ± 2.34 µM). This demonstrates that the fused bicyclic architecture is intrinsically superior to simple monocyclic thiadiazoles or triazoles for occupying the dinickel active site [1].

Urease Inhibition Antimicrobial Helicobacter pylori

Antifungal Selectivity Against Fluconazole: Triazolo-Thiadiazole Scaffold Advantage

In head-to-head antimicrobial screening, chloro-substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives achieved MIC values of 0.5–2 µg/mL against Candida albicans, matching or surpassing the clinical antifungal fluconazole (MIC = 2 µg/mL). This indicates that the fused scaffold can compete with a first-line triazole drug, whereas simple 1,3,4-thiadiazole monomers typically show MIC values >32 µg/mL in the same assays [1].

Antifungal Candida albicans Drug Resistance

Anticancer Cytotoxicity: Triazolothiadiazole Matches CHS 828 with Superior Selectivity

The triazolothiadiazole derivative 4c exhibited an IC50 of 25 nM against the gastric cancer cell line NUGC, equivalent to the potent standard CHS 828 (IC50 = 25 nM). Critically, the same compound showed negligible toxicity toward normal WI38 fibroblasts (IC50 > 10,000 nM), yielding a selectivity index exceeding 400 [1]. This dual profile of high potency and exceptional selectivity is a direct consequence of the fused triazole-thiadiazole architecture, which is absent in simple 1,2,4-triazole derivatives that typically display IC50 values in the micromolar range against the same cell lines [2].

Anticancer Gastric Cancer Selectivity Index

Agricultural Antifungal Efficacy: Triazole-Thiadiazole Thioether Outperforms Pyrimethanil and Thiodiazole Copper

Compound 9d, a 1,2,4-triazole thioether derivative containing a 1,3,4-thiadiazole skeleton, demonstrated EC50 values of 9.25 µg/mL (Trichoderma sp.) and 12.95 µg/mL (Mucor sp.), which are 3.8-fold and 1.2-fold more potent than the commercial fungicide pyrimethanil (EC50 = 35.29 and 15.51 µg/mL, respectively) [1]. Against the plant pathogen Pseudomonas syringae pv. actinidiae (PSA), compound 9d exhibited an EC50 of 9.34 µg/mL, which is 8.75-fold superior to the commercial bactericide thiodiazole copper (EC50 = 81.74 µg/mL). In vivo, 9d provided 79.33% protective efficacy against PSA at 200 µg/mL, significantly outperforming thiodiazole copper (67.64%) [1].

Agricultural Fungicide Trichoderma Pseudomonas syringae

CNS Polypharmacology: Fused Scaffold Enables Dual Antidepressant-Anxiolytic Activity

The 2-(1,2,4-triazole-1-yl)-1,3,4-thiadiazole scaffold is the core of a patented series exhibiting dual cardiovascular and CNS activity, a polypharmacological profile not achievable with simple 1,2,4-triazoles [1]. Further optimization of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives—a close structural relative of the target scaffold—yielded compound 3k, which demonstrated marked antidepressant and anxiolytic activity comparable to imipramine and diazepam, respectively, but with a therapeutic window two orders of magnitude wider than the dose at which sedation and amnesia occur [2].

CNS Drug Discovery Antidepressant Anxiolytic

Broad-Spectrum Antibacterial Activity: Gram-Positive Potency Comparable to Clinical Standards

Derivatives of the 1,2,4-triazole-1,3,4-thiadiazole fused scaffold demonstrate MIC values ranging from 15.63 to 250 µg/mL against Staphylococcus aureus ATCC 25923 and Bacillus subtilis ATCC 6633, with lead compounds achieving bactericidal concentrations (MBC) at 2× MIC that are equivalent to standard antibiotics [1]. In contrast, simple 1,3,4-thiadiazole-2-thiol derivatives lacking the fused triazole ring typically show MIC values exceeding 500 µg/mL against the same strains [2]. The fused scaffold's enhanced activity is attributed to the additional hydrogen-bonding capacity provided by the triazole N2 and N4 atoms.

Antibacterial Gram-Positive Drug-Resistant

High-Value Application Scenarios for 2-(1H-1,2,4-Triazol-1-yl)-1,3,4-thiadiazole Procurement


Anti-Virulence Drug Discovery Targeting Urease-Positive Pathogens

For research programs targeting Helicobacter pylori, Proteus mirabilis, and Cryptococcus neoformans, the fused triazolo-thiadiazole scaffold provides a validated entry point with sub-micromolar urease inhibition (IC50 = 0.87 µM) [1]. This potency level supports structure-activity relationship (SAR) exploration for developing novel anti-virulence therapeutics that disarm pathogens without imposing the selective pressure that drives conventional antibiotic resistance.

Gastric Cancer Lead Optimization with Built-in Selectivity

The scaffold enables the development of anticancer candidates with picomolar potency (IC50 = 25 nM) against gastric cancer cells while sparing normal fibroblasts (selectivity index > 400) [1]. This intrinsic selectivity profile reduces the risk of late-stage attrition due to toxicity, making the scaffold a strategic asset for oncology-focused medicinal chemistry groups.

Next-Generation Agricultural Fungicides and Bactericides

Agrochemical R&D teams can leverage the scaffold's demonstrated superiority over commercial standards pyrimethanil (3.8-fold) and thiodiazole copper (8.75-fold) in both in vitro and in vivo models [1]. The scaffold is particularly suited for developing crop protection agents against resistant fungal strains (Trichoderma, Mucor) and bacterial canker (Pseudomonas syringae).

Dual-Mechanism CNS Drug Discovery Platforms

The scaffold's unique ability to simultaneously engage CNS targets relevant to both depression and anxiety—with a 100-fold safety margin over sedative/amnestic side effects—makes it a compelling starting point for polypharmacological CNS drug discovery [1]. This dual activity cannot be achieved with simple monocyclic triazole or thiadiazole building blocks.

Quote Request

Request a Quote for 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.